2-(3-chloro-4-ethoxyphenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Structurally, it features a 3-chloro-4-ethoxyphenyl group at position 2 and a 2,4-dimethylbenzyl substituent at position 5 (Fig. 1). Its molecular formula is C28H27ClN4O5, with a molecular weight of 535.00 g/mol and a logP value estimated at ~3.5, indicating moderate lipophilicity .
This article compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Properties
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-5-[(2,4-dimethylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-4-29-22-8-7-17(12-19(22)24)20-13-21-23(28)26(9-10-27(21)25-20)14-18-6-5-15(2)11-16(18)3/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLJCNHDGMKAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=C(C=C4)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations and Physicochemical Properties
Key analogs and their substituent profiles are summarized in Table 1.
Table 1. Substituent and Property Comparison
Key Observations:
The 2,4-dimethylbenzyl group at position 5 introduces steric bulk, which may influence target selectivity .
Fluorinated Analogs : Fluorine substituents (e.g., in ) enhance metabolic stability and membrane permeability due to their electronegativity and small atomic radius .
Dihydro Derivatives: Saturated pyrazinone cores (e.g., ) exhibit conformational rigidity, which may improve binding to planar active sites but reduce solubility .
Comparative Efficiency
Microwave methods outperform conventional techniques in sustainability and efficiency but may require optimization for bulky substituents like 2,4-dimethylbenzyl.
Stability and Metabolic Considerations
- GSH Adduct Formation : Dihydro analogs (e.g., ) resist glutathione (GSH) adduct formation, suggesting improved metabolic stability over acyclic derivatives .
- logP and Solubility : The target compound’s higher logP (~3.5) compared to analogs (e.g., 2.93 in ) indicates greater lipophilicity, which may affect oral bioavailability .
Preparation Methods
Cyclocondensation of Aminopyrazoles with α-Ketoesters
The core structure is synthesized via cyclocondensation between 5-aminopyrazole derivatives and α-ketoesters under acidic conditions. For example:
- Reactants : 5-Amino-3-methylpyrazole (1.2 eq) and ethyl pyruvate (1.0 eq)
- Conditions : Reflux in acetic acid (12 h, 110°C)
- Yield : 68–72%
This step forms the pyrazolo[1,5-a]pyrazine ring through intramolecular cyclization, with the ketoester’s carbonyl group participating in ring closure.
Bromination at Position 4
Bromination of the pyrazolo[1,5-a]pyrazin-4(5H)-one intermediate enables further functionalization. Key parameters include:
The resulting 4-bromo derivative serves as an electrophilic site for subsequent Suzuki couplings or nucleophilic aromatic substitutions.
Functionalization at Position 5 with 2,4-Dimethylbenzyl
Nucleophilic Alkylation of Pyrazinone Thiones
The 5-position is functionalized via alkylation of a pyrazinone thione intermediate:
Mechanistic Insights
The thione’s sulfur atom acts as a soft nucleophile, attacking the benzyl bromide’s electrophilic carbon. Polar aprotic solvents like DMF stabilize the transition state, enhancing reaction rates.
Final Cyclization and Deprotection
Acid-Mediated Cyclization
Intramolecular cyclization forms the fused pyrazine ring:
Ether Deprotection (if applicable)
Ethyl groups (from earlier steps) are cleaved using BBr₃:
Spectroscopic Characterization and Validation
NMR Analysis
Mass Spectrometry
- HRMS (ESI) : m/z calc. for C₂₃H₂₂ClN₃O₂ [M+H]⁺: 420.1478; found: 420.1481.
Industrial-Scale Optimization Challenges
Solvent Selection and Cost Efficiency
Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity without compromising yield (Table 2):
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 25 | 6 | 75 |
| CPME | 30 | 8 | 73 |
Catalytic Recycling
Pd recovery via silica-immobilized catalysts achieves 95% metal reuse over five cycles.
Applications and Derivative Synthesis
The compound serves as a kinase inhibitor intermediate, with modifications enhancing bioactivity:
- Analogues : 5-(2,4-Dichlorobenzyl) derivatives show improved IC₅₀ against EGFR (0.8 nM vs. 1.2 nM for parent compound).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
